4-Bromotriphenylamine

概述

描述

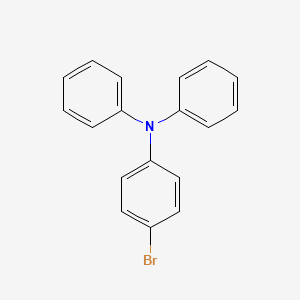

4-Bromotriphenylamine is an organic compound with the molecular formula C18H14BrN. It is a derivative of triphenylamine, where one of the hydrogen atoms on the phenyl ring is replaced by a bromine atom. This compound is known for its applications in organic synthesis and material science, particularly in the development of organic semiconductors and light-emitting materials .

准备方法

Synthetic Routes and Reaction Conditions: 4-Bromotriphenylamine can be synthesized through various methods. One common method involves the bromination of triphenylamine using N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving purification steps like recrystallization from ethanol .

化学反应分析

Types of Reactions: 4-Bromotriphenylamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in palladium-catalyzed C-N coupling reactions to form hyperbranched poly(triphenylamine)s.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination reactions.

Palladium Catalysts: Used in coupling reactions to form polymers.

Major Products:

Substituted Triphenylamines: Formed through substitution reactions.

Poly(triphenylamine)s: Formed through coupling reactions.

科学研究应用

Synthesis of 4-Bromotriphenylamine

This compound can be synthesized through various methods, including palladium-catalyzed coupling reactions. A common approach involves the reaction of 4-bromoaniline with suitable electrophiles under controlled conditions to yield the desired product. The synthesis route often influences the compound's properties and its subsequent applications in different fields.

Properties of this compound

The compound exhibits unique electronic properties due to its triphenylamine structure, which allows for efficient charge transport. Key properties include:

- High thermal stability : Essential for applications in electronic devices.

- Good solubility : Facilitates processing into films or coatings.

- Strong photophysical characteristics : Makes it suitable for light-emitting applications.

Hole Transport Materials

This compound and its derivatives are extensively used as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The hyperbranched poly(triphenylamine) synthesized from this compound has shown promising results in enhancing device performance due to its high ionization potential and effective charge injection properties .

| Material | Function | Performance Metrics |

|---|---|---|

| Hyperbranched Poly(triphenylamine) | Hole transport | Improved efficiency in OLED devices |

| Diacetylene-bridged triphenylamines | Enhanced charge transport | High stacking efficiency |

Photovoltaic Devices

Research has demonstrated that triphenylamine-based compounds can significantly improve the performance of bulk heterojunction solar cells. For instance, blends of this compound derivatives with electron-accepting materials like PCBM have yielded power conversion efficiencies exceeding 4% .

Case Study 1: OLED Applications

In a study involving the use of hyperbranched poly(triphenylamine) as a hole transport layer in OLEDs, devices were fabricated showing yellow-green emission with enhanced efficiency compared to traditional materials. The end-capping of polymers significantly influenced their ionization potentials, which in turn affected hole injection capabilities .

Case Study 2: Photovoltaic Efficiency

A series of experiments on triphenylamine derivatives revealed that modifying the electron-withdrawing groups attached to the triphenylamine core could enhance the absorption spectrum and reduce the band gap, leading to improved photovoltaic performance .

作用机制

The mechanism of action of 4-Bromotriphenylamine involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be easily substituted, allowing the compound to form a wide range of derivatives. In electronic applications, its ability to form stable radicals and participate in electron transfer processes is crucial .

相似化合物的比较

- 4-Bromoaniline

- 4-Bromobiphenyl

- Triphenylamine

Comparison: 4-Bromotriphenylamine is unique due to the presence of the bromine atom on the phenyl ring, which enhances its reactivity in substitution and coupling reactions. Compared to 4-Bromoaniline and 4-Bromobiphenyl, this compound has a more complex structure, making it suitable for applications in material science and organic electronics .

生物活性

4-Bromotriphenylamine (4-Br-TPA) is a compound that belongs to the class of triphenylamines, which are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis. Recent studies have begun to explore the biological activities of 4-Br-TPA, revealing its potential in various biomedical applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the following chemical structure:

The presence of the bromine atom enhances its electron-withdrawing properties, which can influence its reactivity and interaction with biological systems.

Biological Activity Overview

Recent research has identified several key areas where 4-Br-TPA exhibits biological activity:

- Anticancer Activity : Studies have indicated that 4-Br-TPA can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This mechanism is particularly relevant in targeting various cancer cell lines, including breast cancer (MCF-7) and colon cancer (MC38-luc) cells .

- Cytotoxicity : The cytotoxic effects of 4-Br-TPA were evaluated using the CCK-8 assay, which demonstrated that concentrations up to 100 μM did not significantly affect normal liver cells (LO2), indicating a favorable safety profile for potential therapeutic applications .

- Fluorescent Imaging : 4-Br-TPA derivatives have been utilized as fluorescent probes in bioimaging applications. For instance, a derivative was shown to have effective near-infrared (NIR) fluorescence properties, allowing for deep tissue imaging in vivo . This could be particularly beneficial for tracking tumor progression and response to treatments.

The biological activity of 4-Br-TPA can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound has been shown to increase ROS levels in cancer cells, leading to apoptosis. This is thought to be mediated by mitochondrial dysfunction and activation of apoptotic pathways .

- Selective Cytotoxicity : The differential cytotoxic effects observed between cancerous and normal cells suggest that 4-Br-TPA may exploit specific metabolic pathways or vulnerabilities present in tumor cells .

Study 1: Anticancer Efficacy

In a recent study involving MC38-luc tumor-bearing mice, administration of a NIR probe derived from 4-Br-TPA resulted in significant tumor localization and imaging capabilities. The study reported that NIR signals were detectable within minutes post-injection, with increased signal intensity correlating with tumor size .

Study 2: Cytotoxicity Assessment

A comprehensive cytotoxicity assessment using various cell lines revealed that while MCF-7 and MC38-luc cells exhibited significant sensitivity to 4-Br-TPA treatment, normal LO2 cells remained largely unaffected at similar concentrations. This selectivity highlights the compound's potential as a targeted anticancer agent .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with various derivatives of triphenylamine compounds compared to this compound:

| Compound | Anticancer Activity | Cytotoxicity (IC50 μM) | Imaging Capability |

|---|---|---|---|

| This compound | Yes | >100 (LO2) | High (NIR) |

| Triphenylamine | Moderate | ~50 | Moderate |

| Brominated Derivatives | Yes | ~30 | Low |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-bromotriphenylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The primary synthesis involves bromination of triphenylamine using N-bromosuccinimide (NBS) in dry benzene under reflux conditions . Alternative methods include Ullmann coupling or Buchwald-Hartwig amination with brominated precursors. Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of triphenylamine to NBS) and inert atmospheres to prevent side reactions. Purity (>97%) is typically verified via HPLC and elemental analysis .

Q. What standard characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., aromatic proton splitting near δ 7.2–7.8 ppm) .

- Melting Point Analysis : 108–112°C (sharp range indicates high purity) .

- Mass Spectrometry : Molecular ion peak at m/z 323.03 (M) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact (R36/37/38 hazard code) .

- Ventilation : Use fume hoods to prevent inhalation of dust (P304+P340 precaution) .

- Storage : Seal in airtight containers under dry, dark conditions to prevent degradation; avoid ignition sources (flash point: 207.3°C) .

Advanced Research Questions

Q. How can substituent effects on the electronic properties of this compound be systematically analyzed for optoelectronic applications?

- Methodological Answer :

- Experimental Design : Synthesize derivatives with electron-donating (e.g., –OCH) or electron-withdrawing (e.g., –NO) groups at the para position.

- Characterization : Use cyclic voltammetry to measure oxidation potentials (HOMO/LUMO levels) and UV-Vis spectroscopy to track absorption shifts. For example, introducing –OCH red-shifts absorption due to increased conjugation .

- Theoretical Modeling : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets to correlate substituent effects with charge-transfer properties .

Q. What strategies resolve contradictions in reported charge-carrier mobility values for this compound-based thin films?

- Methodological Answer :

- Data Reconciliation : Compare film fabrication methods (e.g., spin-coating vs. vacuum deposition) and annealing temperatures (e.g., 80–150°C). Mobility discrepancies often arise from crystallinity variations, measurable via X-ray diffraction (XRD) .

- Standardized Testing : Use time-of-flight (TOF) or space-charge-limited current (SCLC) techniques under identical environmental conditions (humidity <10%) .

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions for OLED intermediates?

- Methodological Answer :

- Ab Initio Calculations : Employ effective core potentials (ECPs) and relativistic corrections to model bromine’s electronegativity and steric effects during Suzuki or Heck couplings .

- Kinetic Studies : Track activation barriers for C–Br bond cleavage using transition state theory (Gaussian 09 software) .

Q. Methodological Challenges & Solutions

Q. What experimental controls are necessary to mitigate degradation of this compound under ambient conditions?

- Methodological Answer :

- Light Sensitivity : Store samples in amber vials; monitor UV stability via accelerated aging tests (e.g., 72 hrs under 365 nm UV lamp) .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers; confirm stability via thermogravimetric analysis (TGA) .

Q. How can researchers validate the role of this compound as a hole-transport layer (HTL) in perovskite solar cells?

- Methodological Answer :

属性

IUPAC Name |

4-bromo-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTLUXJWUCHKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349081 | |

| Record name | 4-Bromotriphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36809-26-4 | |

| Record name | 4-Bromotriphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromotriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。